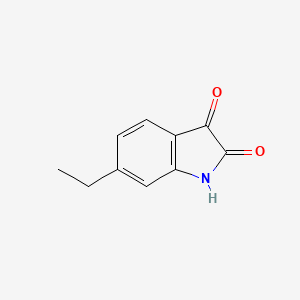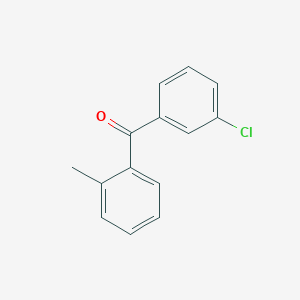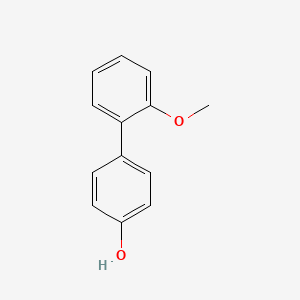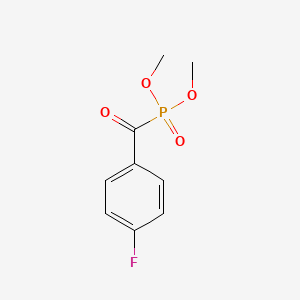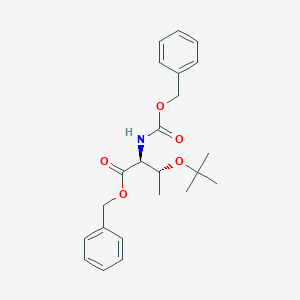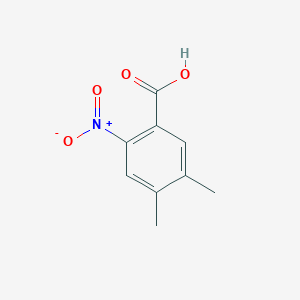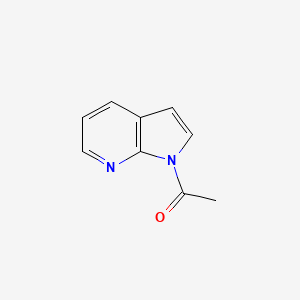
(Isoquinolin-4-il)metanol
Descripción general
Descripción
Isoquinolin-4-ylmethanol is a heterocyclic compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, which is a nitrogen-containing aromatic compound. Isoquinolin-4-ylmethanol is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Aplicaciones Científicas De Investigación
Isoquinolin-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinolin-4-ylmethanol derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Direcciones Futuras
Isoquinolones, including “(Isoquinolin-4-yl)methanol”, have versatile biological and physiological activities, and their synthetic methods have been greatly developed recently . Future research may focus on further developing the synthesis methods and exploring the biological activities of these compounds .
Mecanismo De Acción
Target of Action
(Isoquinolin-4-yl)methanol is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound . Isoquinoline alkaloids are known to demonstrate a wide range of biological activities . .
Mode of Action
Isoquinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to interact with cells and have been associated with bioassay activities .
Biochemical Pathways
Isoquinoline derivatives are known to affect various biological and pharmacological activities . They are components of anti-cancer, anti-malarial, and other drugs .
Result of Action
Isoquinoline derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoquinolin-4-ylmethanol can be synthesized through various methods. One common approach involves the reduction of isoquinoline-4-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of isoquinolin-4-ylmethanol often involves catalytic hydrogenation of isoquinoline derivatives. This method is favored due to its efficiency and scalability. The reaction is usually carried out in the presence of a palladium or platinum catalyst under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions
Isoquinolin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to isoquinolin-4-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to isoquinolin-4-ylmethane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Isoquinolin-4-carboxylic acid.
Reduction: Isoquinolin-4-ylmethane.
Substitution: Various isoquinolin-4-yl derivatives depending on the substituent introduced.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound of isoquinolin-4-ylmethanol, known for its use in the synthesis of alkaloids and other bioactive molecules.
Quinoline: A structural isomer of isoquinoline, widely used in medicinal chemistry for its antimalarial and antibacterial properties.
Pyridine: Another nitrogen-containing heterocycle, commonly used as a building block in organic synthesis.
Uniqueness
Isoquinolin-4-ylmethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 4-position allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
isoquinolin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTIYWBQFLATTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508752 | |
| Record name | (Isoquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73048-60-9 | |
| Record name | (Isoquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinolin-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chlorobenzo[b]thiophen-3(2H)-one](/img/structure/B1611075.png)



